molecular formula C9H17NO B8523664 N-hydroxyethyl-N-cyclohex-1-enylmethylamine

N-hydroxyethyl-N-cyclohex-1-enylmethylamine

Cat. No. B8523664
M. Wt: 155.24 g/mol
InChI Key: DDAOATAOQUCYQM-UHFFFAOYSA-N
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Patent
US06353006B1

Procedure details

A solution of 1-bromomethyl-1-cyclohexene (3.25 g) and 2-aminoethanol (6 mL) in trichloroethylene (40 mL) was heated at the reflux temp. for 3 d, cooled to room temp., and diluted with a 1N NaOH solution (30 mL). The aqueous layer was extracted with CH2Cl2 (4×20 mL) and the combined organic layers were washed with H2O (30 mL) and a saturated NaCl solution (30 mL), dried (Na2SO4) and concentrated under reduced pressure. The residue was purified by vacuum distillation to give N-hydroxyethyl-N-cyclohex-1-enylmethylamine as a colorless oil (1.78 g, 62%): bp 92-94° C. (6 mmHg),
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1.[NH2:9][CH2:10][CH2:11][OH:12]>ClC=C(Cl)Cl.[OH-].[Na+]>[OH:12][CH2:11][CH2:10][NH:9][CH2:2][C:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.25 g
Type
reactant
Smiles
BrCC1=CCCCC1
Name
Quantity
6 mL
Type
reactant
Smiles
NCCO
Name
Quantity
40 mL
Type
solvent
Smiles
ClC=C(Cl)Cl
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temp.
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (4×20 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with H2O (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated NaCl solution (30 mL), dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OCCNCC1=CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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